BenchChemオンラインストアへようこそ!

CXCR7 modulator 2

GPCR pharmacology β-arrestin signaling chemokine receptor

CXCR7 modulator 2 (Compound 18) delivers validated β-arrestin agonism (EC50=11 nM) with high-affinity CXCR7 binding (Ki=13 nM)—a decisive differentiator from diphenylacetamide inhibitors (Ki=597 nM) that function as antagonists. This 1,4-diazepine tool compound demonstrates robust in vivo cardiac fibrosis reduction (ISO mouse model, 30 mg/kg b.i.d.), improved hERG therapeutic index vs. predecessor 11c, and >75-fold selectivity over CXCR4. Ideal reference standard for GPCR selectivity panels, β-arrestin signaling assays, and medicinal chemistry PK benchmarking. Available in multiple research-grade pack sizes.

Molecular Formula C29H42N6O3
Molecular Weight 522.7 g/mol
Cat. No. B2682537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR7 modulator 2
Molecular FormulaC29H42N6O3
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESCCC1=C(C2=NC=CN2C=C1)N3CCCN(CC3)C(CC(=O)N)C4CCN(CC4)C(=O)C5CC6CCC5O6
InChIInChI=1S/C29H42N6O3/c1-2-20-6-12-34-15-9-31-28(34)27(20)33-11-3-10-32(16-17-33)24(19-26(30)36)21-7-13-35(14-8-21)29(37)23-18-22-4-5-25(23)38-22/h6,9,12,15,21-25H,2-5,7-8,10-11,13-14,16-19H2,1H3,(H2,30,36)/t22-,23-,24-,25+/m0/s1
InChIKeyCERHKHQEGFSIHF-OJJQZRKESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CXCR7 Modulator 2 Procurement Guide: CAS 2227426-37-9 Identity and Core Specifications


CXCR7 modulator 2 (also designated compound 18, CAS: 2227426-37-9) is a small-molecule modulator of C-X-C chemokine receptor type 7 (CXCR7/ACKR3) characterized by a 1,4-diazepine scaffold with a molecular formula of C29H42N6O3 and a molecular weight of 522.68 g/mol [1]. The compound demonstrates high-affinity binding to CXCR7 (Ki = 13 nM) and robust β-arrestin recruitment activity (EC50 = 11 nM), representing a well-characterized chemical probe with published in vitro and in vivo pharmacological validation in the primary literature . Its commercial availability across multiple established research chemical suppliers makes it an accessible tool compound for CXCR7/ACKR3 signaling investigations.

Why CXCR7 Modulator 2 Cannot Be Substituted with Other In-Class CXCR7 Ligands


Direct substitution of CXCR7 modulator 2 with alternative CXCR7 ligands without experimental validation introduces significant risk due to divergent pharmacological profiles across chemical scaffolds. CXCR7/ACKR3 modulators exhibit scaffold-dependent variations in binding affinity, functional efficacy (agonism vs. antagonism vs. inverse agonism), β-arrestin recruitment bias, and off-target liability—all of which directly impact experimental reproducibility and biological interpretation [1]. For instance, diphenylacetamide-based inhibitors show approximately 46-fold lower binding affinity (Ki = 597 nM) and function as β-arrestin antagonists rather than agonists, whereas macrocyclic peptide-peptoid hybrids and clinical candidates such as ACT-1004-1239 display distinct selectivity, pharmacokinetic, and pharmacodynamic signatures [2][3]. The quantitative evidence below establishes precisely where CXCR7 modulator 2 demonstrates measurable differentiation that justifies its specific selection over closest analogs.

CXCR7 Modulator 2: Quantitative Differentiation Evidence vs. Comparators


Target Binding Affinity and Functional β-Arrestin Potency: CXCR7 Modulator 2 vs. Internal Lead Analog 11c

CXCR7 modulator 2 (compound 18) exhibits essentially equipotent CXCR7 binding affinity and β-arrestin functional activity relative to its immediate predecessor 11c, while achieving markedly improved selectivity and safety margins. In direct head-to-head comparison, compound 18 maintains a Ki of 13 nM for CXCR7 binding and an EC50 of 11 nM for β-arrestin recruitment, values that are comparable to 11c and confirm that potency was preserved during optimization [1]. The critical differentiation lies not in primary potency metrics but in the broadened therapeutic window achieved through reduced off-target activity, as quantified in subsequent evidence items.

GPCR pharmacology β-arrestin signaling chemokine receptor binding affinity

hERG Cardiac Safety Margin: CXCR7 Modulator 2 vs. Compound 11c

CXCR7 modulator 2 demonstrates a quantitatively improved therapeutic index in hERG patch-clamp assays compared to the earlier lead analog 11c [1][2]. This improved cardiac safety margin was a key driver for advancing compound 18 over 11c in the original discovery campaign. The reduction in hERG channel inhibition risk is particularly relevant given the compound's demonstrated efficacy in cardiac fibrosis models, where intrinsic cardiotoxicity would confound interpretation of therapeutic effects.

cardiac safety hERG liability therapeutic index drug development

GPCR Selectivity Profile: CXCR7 Modulator 2 vs. Compound 11c

CXCR7 modulator 2 exhibits enhanced selectivity across a broad GPCR panel compared to the predecessor compound 11c [1]. Specific selectivity data against key receptors include: adrenergic α1a Kb >10,000 nM, adrenergic β2 Kb not reported as significant, and CXCR4 Ki >1,000 nM (representing >75-fold selectivity over CXCR4) . The improved GPCR selectivity profile reduces the probability of off-target pharmacology confounding experimental outcomes in complex biological systems.

GPCR selectivity off-target screening counter-screening selectivity profiling

In Vivo Efficacy: CXCR7 Modulator 2 Reduces Cardiac Fibrosis in Murine Isoproterenol Model

CXCR7 modulator 2 is the first CXCR7-targeting small molecule demonstrated to produce statistically significant reduction of cardiac fibrosis in an established in vivo disease model [1]. In BALB/c mice receiving isoproterenol (5 mg/kg, s.c., 9 days), collagen deposition increases approximately 4-fold relative to vehicle controls as quantified by picrosirius-red staining. Twice-daily oral administration of CXCR7 modulator 2 at 30 mg/kg throughout the 9-day protocol results in statistically significant attenuation of this fibrotic response, providing the first pharmacological evidence that CXCR7 modulation directly impacts cardiac repair processes [2][3]. This in vivo validation distinguishes CXCR7 modulator 2 from many alternative CXCR7 ligands that lack peer-reviewed demonstration of disease-relevant efficacy.

cardiac fibrosis in vivo pharmacology isoproterenol model cardiovascular research

Chemotype Comparison: CXCR7 Modulator 2 (1,4-Diazepine) vs. Diphenylacetamide Inhibitors

CXCR7 modulator 2 belongs to the 1,4-diazepine chemotype and demonstrates approximately 46-fold higher binding affinity (Ki = 13 nM) compared to the diphenylacetamide class of CXCR7 inhibitors (Ki = 597 nM for the representative screening hit) [1][2]. Critically, these two chemotypes also differ fundamentally in their functional pharmacology: CXCR7 modulator 2 acts as a β-arrestin agonist (EC50 = 11 nM), whereas diphenylacetamide-based compounds function as the first reported small-molecule β-arrestin antagonists for CXCR7 [2]. This functional divergence precludes direct substitution and mandates chemotype-specific selection based on the experimental objective.

scaffold comparison chemotype differentiation CXCR7 inhibitor classes β-arrestin pharmacology

Preclinical Pharmacokinetic Characterization: CXCR7 Modulator 2 Absorption and Exposure Profile

CXCR7 modulator 2 has been characterized for key pharmacokinetic parameters that inform experimental design and dosing regimen selection. Following oral administration, the compound exhibits rapid absorption with a mean maximal plasma concentration (Cmax) of 682 ng/mL achieved at Tmax of 0.25 hours, yielding an area under the plasma concentration-time curve (AUC) of 740 ng·h/mL [1]. The compound displays moderate to high in vitro turnover in NADPH-supplemented mouse liver microsomes (MLM intrinsic clearance = 93 μL/min/mg) and mouse hepatocytes (28 μL/min per million cells), along with poor passive permeability in MDCK II assays and good aqueous solubility [1]. At the 30 mg/kg b.i.d. dose used in cardiac fibrosis efficacy studies, unbound plasma concentrations achieved >95% target coverage relative to mouse Ki [2].

pharmacokinetics oral absorption in vivo exposure Cmax AUC

Validated Application Scenarios for CXCR7 Modulator 2 in Academic and Pharmaceutical Research


Cardiac Fibrosis Target Validation and Pharmacology Studies

CXCR7 modulator 2 is uniquely suited for in vivo studies of cardiac fibrosis and myocardial repair. Based on peer-reviewed demonstration of statistically significant fibrosis reduction in the isoproterenol-induced mouse model (4-fold collagen increase attenuated by 30 mg/kg b.i.d. oral dosing), this compound provides a validated pharmacological tool for interrogating CXCR7/ACKR3 function in cardiovascular pathophysiology [1]. The improved hERG therapeutic index relative to predecessor compound 11c further supports its use in cardiac studies by minimizing potential confounding cardiotoxicity [2].

β-Arrestin-Biased CXCR7 Signaling Pathway Dissection

For researchers investigating β-arrestin-mediated signaling downstream of CXCR7/ACKR3, CXCR7 modulator 2 offers a well-characterized agonist tool with defined potency (EC50 = 11 nM) [1]. Unlike diphenylacetamide-based CXCR7 inhibitors that function as β-arrestin antagonists (Ki = 597 nM), CXCR7 modulator 2 activates β-arrestin recruitment, enabling positive-control experiments and direct comparison of agonism vs. antagonism in the same receptor system [2]. The compound's selectivity over CXCR4 (Ki >1,000 nM; >75-fold window) allows cleaner interpretation of CXCR7-specific signaling events .

GPCR Selectivity Screening and Counter-Screening Reference

CXCR7 modulator 2 serves as a reference compound for establishing selectivity thresholds in GPCR screening panels. With demonstrated adrenergic α1a Kb >10,000 nM and CXCR4 Ki >1,000 nM, the compound provides a selectivity benchmark against which novel CXCR7 modulators can be compared [1]. Its enhanced GPCR selectivity relative to compound 11c makes it the preferred reference for assessing off-target activity of new chemical entities targeting CXCR7 [2].

Pharmacokinetic Reference for CXCR7-Targeted Compound Optimization

In medicinal chemistry programs developing novel CXCR7 modulators, CXCR7 modulator 2 provides a benchmark PK profile for comparative evaluation. The compound's characterized parameters—Cmax (682 ng/mL), Tmax (0.25 h), AUC (740 ng·h/mL), mouse liver microsome clearance (93 μL/min/mg), and >95% target coverage at 30 mg/kg b.i.d.—establish a baseline for assessing whether new analogs achieve meaningful improvements in exposure or metabolic stability [1]. Its poor MDCK permeability and moderate-to-high hepatic clearance also highlight specific parameters where structural optimization may be warranted [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CXCR7 modulator 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.